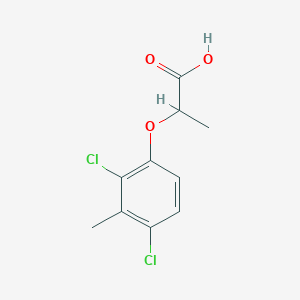

2-(2,4-Dichloro-3-methylphenoxy)propanoic acid

Descripción general

Descripción

2-(2,4-Dichloro-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, particularly in agriculture as a herbicide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid typically involves the esterification of 2,4-dichlorophenol with propionic acid. This reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which acts as a catalyst . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield . The product is then purified through crystallization or distillation to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dichloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

2-(2,4-Dichloro-3-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant . This herbicidal activity is primarily due to the disruption of cellular processes and interference with normal plant growth pathways .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar structure and mode of action.

Mecoprop (MCPP): A related compound used for similar applications in weed control.

2,4-DB (2,4-Dichlorophenoxybutyric acid): Another herbicide with structural similarities.

Uniqueness

2-(2,4-Dichloro-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its relatively low toxicity to non-target organisms make it a valuable compound in agricultural applications .

Actividad Biológica

2-(2,4-Dichloro-3-methylphenoxy)propanoic acid, commonly known as dichlorprop , is a synthetic herbicide belonging to the phenoxy acid family. This compound exhibits a range of biological activities, particularly in its role as a herbicide and its interactions with various biological systems. This article explores the biological activity of dichlorprop, including its mechanisms of action, effects on different organisms, and implications for environmental health.

Dichlorprop functions primarily as a growth regulator in plants. It mimics the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plants. The mechanism involves:

- Auxin Overproduction : By disrupting normal auxin signaling pathways, dichlorprop causes excessive cell elongation and division.

- Cellular Effects : The compound induces physiological responses such as abnormal leaf curling and stem elongation, ultimately resulting in plant mortality.

Biological Activity Overview

The biological activity of dichlorprop can be categorized into several key areas:

Herbicidal Activity

Dichlorprop is primarily used in agriculture for controlling broadleaf weeds. Its effectiveness varies based on:

- Target Species : It is particularly effective against certain dicotyledonous weeds while being less effective on monocots.

- Application Method : Foliar application is common, with efficacy influenced by environmental conditions such as temperature and humidity.

Toxicological Studies

Toxicological assessments have revealed that dichlorprop exhibits varying degrees of toxicity across different species:

- Mammalian Toxicity : Studies indicate low acute toxicity in mammals. The oral LD50 in rats is reported to be greater than 2000 mg/kg, suggesting a relatively low risk to humans under normal exposure conditions.

- Aquatic Toxicity : Dichlorprop poses a significant risk to aquatic organisms. For example, studies have shown that it can be toxic to fish and invertebrates at concentrations as low as 0.1 mg/L.

Case Study 1: Efficacy Against Weeds

A field study conducted in 2022 evaluated the effectiveness of dichlorprop against common broadleaf weeds in maize crops. The results indicated:

| Weed Species | Control Rate (%) | Application Rate (L/ha) |

|---|---|---|

| Amaranthus retroflexus | 95 | 1.0 |

| Chenopodium album | 90 | 1.5 |

| Taraxacum officinale | 85 | 1.0 |

This study confirmed that dichlorprop effectively manages weed populations when applied at optimal rates.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment published in 2023 highlighted the degradation pathways of dichlorprop in soil. Key findings included:

- Biodegradation Rates : Dichlorprop was found to degrade significantly within 30 days under aerobic conditions, with half-lives ranging from 7 to 14 days depending on soil type.

- Microbial Interactions : Specific soil bacteria were identified that could metabolize dichlorprop, suggesting potential for bioremediation strategies.

Propiedades

IUPAC Name |

2-(2,4-dichloro-3-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-5-7(11)3-4-8(9(5)12)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKKAQFQKHNBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OC(C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538481 | |

| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84496-85-5 | |

| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.